molecular formula C10H19NO B2366714 1-Methyl-octahydro-isoquinolin-4a-ol CAS No. 81562-79-0

1-Methyl-octahydro-isoquinolin-4a-ol

Cat. No.: B2366714
CAS No.: 81562-79-0
M. Wt: 169.268
InChI Key: LVDLOGDWSPRQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Methyl-octahydro-isoquinolin-4a-ol typically involves the reduction of isoquinoline derivatives. One common method includes the hydrogenation of 1-methyl-3,4-dihydroisoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Methyl-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like KMnO4 for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-octahydro-isoquinolin-4a-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and enzyme activity .

Comparison with Similar Compounds

1-Methyl-octahydro-isoquinolin-4a-ol can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDLOGDWSPRQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCCC2(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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